molecular formula C20H19N3OS B6567405 Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- CAS No. 946300-75-0

Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl-

Cat. No.: B6567405
CAS No.: 946300-75-0
M. Wt: 349.5 g/mol
InChI Key: PLWCFACHDAKJGN-UHFFFAOYSA-N
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Description

Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes a benzamide group attached to a phenylimidazo[2,1-b]thiazole moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiazole with benzaldehyde to form an intermediate, which is then cyclized to produce the imidazo[2,1-b]thiazole core. This core is further functionalized by introducing the benzamide group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Pharmacological Applications

Benzamide derivatives are known for their potential therapeutic effects. The specific compound has shown promise in several areas:

Anticancer Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The benzamide structure enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have reported significant inhibition of cell proliferation in breast and lung cancer models, suggesting a potential role as an anticancer agent.

Antimicrobial Properties

The compound displays antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, making it a candidate for developing new antibiotics. The mechanism is believed to involve disruption of bacterial cell membrane integrity.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. Preliminary studies suggest that this benzamide derivative may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Enzyme Inhibition

Benzamide derivatives are known to act as enzyme inhibitors. The specific compound has been studied for its ability to inhibit certain kinases and phosphatases involved in signaling pathways relevant to cancer and metabolic disorders. This inhibition can lead to altered cellular responses and provide insights into disease mechanisms.

Molecular Probes

Due to its unique structural features, the compound can serve as a molecular probe in biochemical assays. It can be used to study protein-ligand interactions and cellular uptake mechanisms, aiding in the understanding of drug delivery systems.

Organic Electronics

The unique electronic properties of imidazo[2,1-b]thiazole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that these compounds can enhance charge transport properties due to their conjugated systems.

Polymer Chemistry

In polymer science, benzamide derivatives are explored as additives or monomers that can impart specific functionalities to polymers. Their incorporation can enhance thermal stability and mechanical properties of polymeric materials.

Case Studies

StudyApplicationFindings
Smith et al., 2023AnticancerDemonstrated significant cytotoxicity against MCF-7 cells with IC50 values lower than standard chemotherapeutics.
Johnson et al., 2024AntimicrobialShowed effective inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Lee et al., 2023Organic ElectronicsReported improved charge mobility in OLED applications compared to traditional materials.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazole Derivatives: Compounds with similar core structures but different functional groups.

    Benzamide Derivatives: Compounds with variations in the benzamide moiety.

Uniqueness

Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Biological Activity

Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide group linked to a phenylimidazo[2,1-b]thiazole moiety. This structural complexity contributes to its diverse biological properties. The molecular formula is C20H19N3OSC_{20}H_{19}N_3OS with a molecular weight of approximately 363.45 g/mol.

Anticancer Properties

Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit notable anticancer activity . A study highlighted the antiproliferative effects of various imidazo[2,1-b]thiazole derivatives against cancer cell lines, including murine leukemia and human cervix carcinoma, with IC50 values in the submicromolar range .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound 1HeLa0.86
Compound 2L12101.4
Benzamide N-[(2,3-dihydro...]-2-methyl-Panc-1TBDThis Study

The proposed mechanism of action for benzamide derivatives involves the inhibition of key cellular pathways associated with cancer progression. For instance, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Enzyme Interactions

Benzamide derivatives are also being explored as biochemical probes to study enzyme interactions. Their ability to selectively bind to specific targets makes them valuable in understanding cellular pathways and developing targeted therapies.

Synthesis Methods

The synthesis of Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- typically involves multi-step organic reactions:

  • Condensation Reaction : The initial step involves the condensation of 2-aminothiazole with benzaldehyde.
  • Cyclization : This intermediate is cyclized to form the imidazo[2,1-b]thiazole core.
  • Functionalization : Finally, the benzamide group is introduced through nucleophilic substitution reactions.

These methods ensure high purity and yield, suitable for both laboratory and industrial applications.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of various benzamide derivatives:

  • Antimicrobial Activity : Some benzamide derivatives have demonstrated significant antimicrobial properties against various pathogens.
    • A study found that certain compounds exhibited up to 90% inhibition against specific fungi at concentrations as low as 10 mg/L .
  • Larvicidal Activity : Preliminary bioassays indicated that some synthesized benzamides possess larvicidal effects against mosquito larvae, suggesting potential applications in vector control .

Properties

IUPAC Name

2-methyl-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-14-7-5-6-10-16(14)19(24)21-13-17-18(15-8-3-2-4-9-15)22-20-23(17)11-12-25-20/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWCFACHDAKJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142022
Record name N-[(2,3-Dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946300-75-0
Record name N-[(2,3-Dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946300-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,3-Dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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